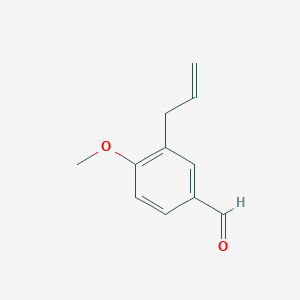

3-Allyl-4-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXMYFVAWMPGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589697 | |

| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-48-1 | |

| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allyl-Substituted Methoxybenzaldehydes from Vanillin

This guide provides a comprehensive technical overview for the synthesis of allyl-substituted methoxybenzaldehydes, utilizing vanillin as a renewable, bio-based starting material. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and analyze the critical parameters that govern the success of this synthetic sequence. The primary focus will be on the well-established two-step pathway involving O-allylation followed by a thermal Claisen rearrangement, a powerful method for carbon-carbon bond formation on an aromatic ring.

Strategic Overview: A Two-Step Transformation

The conversion of vanillin (4-hydroxy-3-methoxybenzaldehyde) to its ortho-allyl derivative is a classic demonstration of aromatic functionalization. The overall strategy hinges on two sequential reactions:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of vanillin is first converted to an allyl ether. This step leverages the nucleophilicity of the phenoxide ion to displace a halide from allyl bromide.

-

Claisen Rearrangement: The resulting aryl allyl ether undergoes a thermal[1][1]-sigmatropic rearrangement. This intramolecular, pericyclic reaction relocates the allyl group from the ether oxygen to the ortho position on the benzene ring, yielding the final product.[1][2][3]

This synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of 5-allyl-4-hydroxy-3-methoxybenzaldehyde from vanillin.

Part 1: O-Allylation of Vanillin to 4-Allyloxy-3-methoxybenzaldehyde

The initial step involves the formation of an allyl ether via the Williamson ether synthesis. This reaction proceeds by deprotonating the phenolic hydroxyl group of vanillin to form a more nucleophilic phenoxide, which then attacks the electrophilic allyl bromide.

Causality Behind Experimental Choices:

-

Base: A mild base such as potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the acidic phenol (pKa ≈ 7.4) without causing unwanted side reactions with the aldehyde functionality. Stronger bases like sodium hydride are effective but often unnecessary and require more stringent anhydrous conditions.[4]

-

Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal. They effectively dissolve the reactants and the carbonate base while facilitating the Sₙ2 reaction pathway.[4][5]

-

Reaction Conditions: The reaction is often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate.[5][6] Recent studies have also explored mechanochemical (ball-milling) approaches to reduce solvent waste and improve sustainability.[4][7]

Detailed Experimental Protocol: O-Allylation[4][5]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (or DMF) to create a stirrable suspension (approx. 0.5 M concentration of vanillin).

-

Begin vigorous stirring and add allyl bromide (1.2 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 50-60°C is effective) and maintain for 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot is consumed.

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide byproduct.

-

Rinse the solid with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield 4-allyloxy-3-methoxybenzaldehyde as a white to pale yellow solid.

Table 1: Comparison of O-Allylation Conditions

| Parameter | Method 1: Conventional[4] | Method 2: Mechanochemical (Ball-Milling)[4][7] |

| Base | K₂CO₃ | K₂CO₃ |

| Solvent | DMF | DMF (as a liquid additive) |

| Temperature | 50 °C | Room Temperature |

| Time | 3 hours | 1-2 hours |

| Isolated Yield | ~86% | ~95% |

| Key Advantage | Simple laboratory setup | Reduced solvent waste, high efficiency |

Part 2: Claisen Rearrangement of 4-Allyloxy-3-methoxybenzaldehyde

The Claisen rearrangement is a powerful, thermally-driven reaction that forms a C-C bond by rearranging an aryl allyl ether into an ortho-allyl phenol.[3] It is a[1][1]-sigmatropic rearrangement, meaning it proceeds through a concerted, cyclic six-membered transition state.[1][8][9]

Mechanism and Regioselectivity:

The reaction is intramolecular and proceeds through a highly ordered, chair-like transition state.[2] The allyl group migrates from the ether oxygen to the C5 position of the benzene ring—the position ortho to the original ether linkage. This regioselectivity is sterically and electronically favored. The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form to restore aromaticity.[8][9]

Caption: Mechanism of the aromatic Claisen rearrangement.

Detailed Experimental Protocol: Claisen Rearrangement[5]

-

Place the purified 4-allyloxy-3-methoxybenzaldehyde (1.0 eq.) into a flask suitable for high-temperature reactions.

-

Add a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-diethylaniline. Alternatively, the reaction can sometimes be run neat (without solvent) if the starting material is a liquid at the reaction temperature.

-

Heat the mixture to a high temperature (typically 180-220°C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Microwave-Assisted Alternative: For improved efficiency and control, place the starting material in a microwave-safe vessel with a high-boiling solvent and heat in a microwave reactor at ~200°C for 1-3 hours.[5]

-

Monitor the reaction by TLC. The product, being a phenol, will have a different Rf value and may stain differently.

-

Upon completion, cool the reaction mixture.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane and wash with water and brine to remove the high-boiling solvent.

-

The phenolic product can be selectively extracted from the organic layer into an aqueous basic solution (e.g., 1M NaOH). The aqueous layer is then re-acidified (e.g., with 1M HCl) and extracted back into an organic solvent to purify it from non-phenolic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Further purification by column chromatography will yield pure 5-allyl-4-hydroxy-3-methoxybenzaldehyde.

A Note on Isomerism: 3-Allyl vs. 5-Allyl

It is critical for researchers to note that the Claisen rearrangement of a vanillin-derived allyl ether (4-allyloxy-3-methoxybenzaldehyde) will exclusively yield 5-allyl-4-hydroxy-3-methoxybenzaldehyde . The allyl group migrates to the position ortho to the ether linkage. To synthesize the constitutional isomer 3-allyl-4-methoxybenzaldehyde , a different starting material, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde), would be required, which upon O-allylation and rearrangement would yield 2-allyl-3-hydroxy-4-methoxybenzaldehyde .[10] Achieving the specific 3-allyl isomer would necessitate an alternative synthetic strategy beyond the scope of this rearrangement, potentially involving directed ortho-metalation or other advanced techniques.

References

- Lanfranchi, E., et al. "Approaches for the synthesis of vanillin from eugenol.

-

Kropf, H., et al. "A new method for the deprotection of benzyl ethers or the selective protection of alcohols." Chemistry, vol. 6, no. 7, 2000, pp. 1140-6. [Link]<1140::aid-chem1140>3.3.co;2-y

-

"Claisen Rearrangement: Mechanism & Examples." NROChemistry. [Link]

-

Kotecki, B. J., et al. "Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups." Organic Letters, vol. 1, no. 9, 1999, pp. 1447-1449. [Link]

-

Angibeaud, P., et al. "Mild Deprotection of Benzyl Ether Protective Groups with Ozone." Organic Chemistry Portal. [Link]

-

"Benzyl Ethers - Protecting Groups." Organic Chemistry Portal. [Link]

-

"Claisen Rearrangement." Organic Chemistry Portal. [Link]

-

"An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below." BYJU'S. [Link]

-

"18.4: Reactions of Ethers - Claisen Rearrangement." Chemistry LibreTexts. [Link]

-

"Benzyl Deprotection of Alcohols." J&K Scientific LLC. [Link]

-

"4.4: Reactions of Ethers - Claisen Rearrangement." Chemistry LibreTexts. [Link]

-

Hasyim, U. H., et al. "Synthesis of New Vanillin Derivatives from Natural Eugenol." AIP Publishing, 2020. [Link]

-

"Synthesis of 3-allyloxy-4-methoxybenzaldehyde." PrepChem.com. [Link]

- "Method of preparing vanillin.

- Schwarz, M., et al. "The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses.

-

"Claisen rearrangement." Wikipedia. [Link]

-

"Shortest biocatalytic pathway to natural vanillin from eugenol or clove oil." acib. [Link]

-

"Claisen Rearrangement: Mechanism and examples." Chemistry Notes. [Link]

-

Medina-Díaz, M., et al. "Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling." Green Chemistry, vol. 24, no. 20, 2022, pp. 7899-7909. [Link]

- Medina-Díaz, M., et al. "Optimization of the chemical parameters for the allylation of vanillin.

-

"Claisen rearrangement." Name-Reaction.com. [Link]

-

Jumina, J., et al. "Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[11]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation." Oriental Journal of Chemistry, vol. 34, no. 2, 2018, pp. 913-921. [Link]

-

Ciriminna, R., et al. "Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles." Frontiers in Chemistry, vol. 10, 2022, p. 942223. [Link]

-

Medina-Díaz, M., et al. "Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling." Green Chemistry (RSC Publishing). [Link]

Sources

- 1. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Claisen Rearrangement [organic-chemistry.org]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02185D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[4]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation – Oriental Journal of Chemistry [orientjchem.org]

- 7. Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. prepchem.com [prepchem.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to 3-Allyl-4-methoxybenzaldehyde: Properties, Structure, and Synthetic Strategies

This technical guide provides a comprehensive overview of 3-Allyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally analogous compounds to offer valuable insights into its chemical properties, structure, and potential synthetic pathways.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone in the field of organic chemistry and medicinal drug discovery.[1][2] The benzaldehyde scaffold, with its reactive aldehyde group, serves as a versatile building block for the synthesis of a wide array of more complex molecules.[3] The introduction of various substituents onto the benzene ring allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, which in turn can profoundly influence its biological activity and pharmacokinetic properties.[3]

The title compound, this compound, possesses a unique combination of functional groups: a reactive aldehyde, an allyl group that can undergo a variety of chemical transformations, and a methoxy group that influences the electronic nature of the aromatic ring. This trifecta of functionalities makes it a promising candidate for the synthesis of novel heterocyclic compounds and as a scaffold in the development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with an aldehyde group at position 1, an allyl group at position 3, and a methoxy group at position 4.

Molecular Formula: C₁₁H₁₂O₂

Molecular Weight: 176.21 g/mol

IUPAC Name: this compound

The following diagram illustrates the chemical structure of this compound.

Caption: 2D Structure of this compound

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | Not assigned or found in public databases | |

| Boiling Point | Expected to be >200 °C at atmospheric pressure | Based on structurally similar benzaldehydes |

| Melting Point | Likely a low-melting solid or a high-boiling liquid at room temperature | Based on related compounds like 3-allyloxy-4-methoxybenzaldehyde which is an oil[4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | General property of substituted benzaldehydes[5] |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be devised from readily available starting materials. A common strategy for introducing an allyl group ortho to a hydroxyl group on a benzene ring is through a Claisen rearrangement of an allyl ether.[6] The subsequent step would involve the methylation of the resulting phenolic hydroxyl group.

Step 1: O-Allylation of Isovanillin

The synthesis would commence with the O-allylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This reaction is typically carried out by treating isovanillin with an allyl halide, such as allyl bromide, in the presence of a weak base like potassium carbonate and a suitable solvent like acetone.[7]

Step 2: Claisen Rearrangement

The resulting 3-(allyloxy)-4-methoxybenzaldehyde would then undergo a thermal Claisen rearrangement. This[8][8]-sigmatropic rearrangement proceeds by heating the allyl ether, which results in the migration of the allyl group to the ortho position (C2) of the hydroxyl group.

Step 3: Methylation

The final step is the methylation of the newly formed hydroxyl group at the 3-position. This can be achieved using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base.

The following diagram outlines this proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data for this compound is crucial for its identification and characterization. These predictions are based on the known spectral data of structurally related compounds.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons, the methoxy group protons, and the protons of the allyl group.

-

Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Aromatic protons: Two doublets in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two protons on the benzene ring.

-

Allyl group protons:

-

A multiplet around δ 5.9-6.1 ppm for the vinyl proton (-CH=).

-

Two multiplets or doublets of doublets around δ 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).

-

A doublet around δ 3.3-3.5 ppm for the methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

-

Methoxy group protons (-OCH₃): A singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

-

Aldehyde carbonyl carbon: A signal in the downfield region, around δ 190-193 ppm.

-

Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield among the ring carbons.

-

Allyl group carbons:

-

The internal vinyl carbon (-CH=) around δ 135-137 ppm.

-

The terminal vinyl carbon (=CH₂) around δ 115-117 ppm.

-

The methylene carbon (-CH₂-Ar) around δ 33-35 ppm.

-

-

Methoxy carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C=C stretch (alkene): A peak around 1640 cm⁻¹.

-

C-O stretch (ether): A strong band in the 1200-1275 cm⁻¹ region.

-

=C-H out-of-plane bending (alkene): Bands around 910 and 990 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and cleavage of the allyl chain.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three functional groups.

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines, oximes, and hydrazones. These transformations are fundamental in the synthesis of various heterocyclic systems.[1]

-

Allyl Group: The double bond in the allyl group can participate in addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and can be cleaved via ozonolysis. The allylic position is also reactive towards radical substitution.

-

Aromatic Ring: The methoxy group is an activating, ortho-para directing group, making the aromatic ring susceptible to electrophilic substitution at the positions ortho and para to it.

The unique combination of these reactive sites makes this compound a valuable intermediate in organic synthesis. Its potential applications in drug discovery are noteworthy, as substituted benzaldehydes are precursors to a wide range of biologically active molecules.[10][11] The allyl group, in particular, offers a handle for further derivatization to explore chemical space and optimize biological activity.

Conclusion

While direct experimental data on this compound is currently limited in the public domain, this technical guide provides a robust framework for understanding its chemical nature. By drawing upon the well-established chemistry of its structural analogs, we have outlined its predicted properties, a viable synthetic strategy, and its likely spectroscopic characteristics. The multifaceted reactivity of this molecule positions it as a promising building block for the synthesis of novel compounds with potential applications in pharmaceutical and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

-

PubChem. (n.d.). 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-allyloxy-4-methoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. Retrieved January 17, 2026, from [Link]

-

Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved January 17, 2026, from [Link]

-

News - What are six applications for benzaldehyde. (n.d.). Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 17, 2026, from [Link]

Sources

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-allyloxy-4-methoxybenzaldehyde [sytracks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. News - What are six applications for benzaldehyde [sprchemical.com]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 3-Allyl-4-methoxybenzaldehyde

Preamble: Navigating the Landscape of Spectroscopic Data

Molecular Structure and Physicochemical Properties

3-Allyl-4-methoxybenzaldehyde possesses a unique substitution pattern on the benzene ring that influences its spectroscopic and chemical properties. The presence of an aldehyde, a methoxy group, and an allyl group provides distinct signatures in various spectroscopic analyses.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | (Predicted) |

| Molecular Weight | 176.21 g/mol | (Predicted) |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the functional groups.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol outlines a standard procedure for the analysis of a small organic molecule like this compound.

Methodology:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this non-polar to moderately polar compound. It offers good solubility and its residual proton signal at ~7.26 ppm typically does not interfere with the aromatic signals of the analyte.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

-

Instrumentation and Acquisition:

-

The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the aldehyde, aromatic, methoxy, and allyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.85 | s | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as singlets. |

| ~7.6-7.7 | m | 2H | Ar-H | Aromatic protons ortho and meta to the aldehyde group will be in a complex splitting pattern. |

| ~6.95 | d, J ≈ 8 Hz | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |

| ~5.9-6.1 | m | 1H | -CH=CH₂ | The internal vinyl proton of the allyl group will be a multiplet due to coupling with both the terminal vinyl protons and the allylic protons. |

| ~5.0-5.2 | m | 2H | -CH=CH₂ | The terminal vinyl protons will appear as multiplets. |

| ~3.90 | s | 3H | -OCH₃ | Methoxy protons are singlets and typically appear in this region. |

| ~3.40 | d, J ≈ 6 Hz | 2H | Ar-CH₂- | Allylic protons adjacent to the aromatic ring will be a doublet. |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in this compound.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~191 | C=O | The aldehyde carbonyl carbon is highly deshielded. |

| ~160 | Ar-C-O | Aromatic carbon attached to the methoxy group. |

| ~137 | -CH=CH₂ | Internal alkene carbon of the allyl group. |

| ~135 | Ar-C | Quaternary aromatic carbon attached to the aldehyde. |

| ~130 | Ar-CH | Aromatic methine carbons. |

| ~128 | Ar-C-Allyl | Aromatic carbon attached to the allyl group. |

| ~125 | Ar-CH | Aromatic methine carbons. |

| ~115 | =CH₂ | Terminal alkene carbon of the allyl group. |

| ~110 | Ar-CH | Aromatic methine carbon ortho to the methoxy group. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~34 | Ar-CH₂- | Allylic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation and Acquisition

For a liquid or low-melting solid like this compound, a simple thin-film method using salt plates is efficient.

Methodology:

-

Sample Preparation:

-

Place a small drop of the neat liquid sample onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Place a second salt plate on top and gently rotate to create a thin, uniform film between the plates.

-

-

Instrumentation and Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean, empty sample compartment should be recorded first.

-

The sample is then placed in the beam path, and the spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Diagram: IR Spectroscopy Experimental Workflow

A Technical Guide to the Potential Biological Activity of 3-Allyl-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 3-Allyl-4-methoxybenzaldehyde, a synthetic benzaldehyde derivative. Due to the limited publicly available experimental data on this specific molecule, this document synthesizes information from structurally analogous compounds to build a robust hypothesis for its bioactivity. We explore its potential as an antioxidant, anti-inflammatory, antimicrobial, and cytotoxic agent. The rationale is grounded in the well-documented activities of related phenylpropanoids and benzaldehydes, such as eugenol, safrole, and vanillin. Furthermore, this guide presents a complete framework of detailed, self-validating experimental protocols for researchers to systematically investigate and validate these predicted activities. The objective is to provide drug development professionals with a foundational understanding and a practical experimental blueprint for evaluating this compound as a potential therapeutic lead.

Introduction: The Rationale for Investigation

Benzaldehyde and its derivatives represent a significant class of organic compounds with a broad spectrum of documented biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific nature and potency of these activities are profoundly influenced by the substitution patterns on the benzene ring.[1] The target of this guide, this compound, possesses a unique combination of functional groups that suggests a promising pharmacological profile:

-

A Benzaldehyde Core: The aldehyde moiety is a known reactive group that can participate in various biological interactions. Benzaldehyde itself has demonstrated antitumor activity.[2][3]

-

A Methoxy Group (-OCH₃): This electron-donating group at the para-position can influence the electronic properties of the aromatic ring, often enhancing antioxidant capacity.

-

An Allyl Group (-CH₂-CH=CH₂): This group is a key feature of many bioactive natural phenylpropanoids like eugenol and safrole. It is known to contribute to antioxidant, anti-inflammatory, and antimicrobial effects.[4][5]

Given this structural architecture, this compound stands as a compelling candidate for drug discovery. This guide will deconstruct its potential based on these structural motifs and provide the necessary experimental framework to rigorously test the resulting hypotheses.

Physicochemical Profile and Synthesis Strategy

A foundational understanding of a compound's physicochemical properties is critical for designing relevant biological assays and interpreting their results.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | (Calculated) |

| Molecular Weight | 176.21 g/mol | (Calculated) |

| XLogP3 | 2.5 | (Predicted) |

| Hydrogen Bond Donors | 0 | (Predicted) |

| Hydrogen Bond Acceptors | 2 | (Predicted) |

These properties are predicted using computational models and serve as a preliminary guide.

Plausible Synthesis Route

A viable synthetic route is crucial for obtaining the compound for study. A logical approach involves the Claisen rearrangement of a readily available precursor, 4-(allyloxy)-3-methoxybenzaldehyde. This reaction typically involves heating the precursor in a high-boiling solvent, causing the allyl group to migrate from the ether oxygen to the ortho position on the aromatic ring.[6]

Caption: A plausible synthetic pathway to the target compound.

Predicted Biological Activities & Mechanistic Rationale

Based on its structural features and comparison with known bioactive analogues, we hypothesize that this compound will exhibit activity in four key areas.

Antioxidant Potential

The presence of the methoxy group on the phenolic ring suggests that the compound may act as a free radical scavenger. Phenolic compounds are well-known antioxidants. While the target compound lacks a free hydroxyl group, the overall electron-rich nature of the ring, influenced by the methoxy and allyl groups, could facilitate the donation of a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). This is a common mechanism for compounds like safrole.[5]

Anti-inflammatory Properties

Inflammation is a complex biological response often mediated by signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] Structurally similar compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7][8][9] It is plausible that this compound could suppress the activation of these pathways in immune cells like macrophages.

Antimicrobial Activity

Many essential oil components and benzaldehyde derivatives exhibit antimicrobial properties.[10][11] The α,β-unsaturated keto functional group, a feature found in some related chalcones, is known to be responsible for antibacterial activity.[12] While our target compound is a simple benzaldehyde, the combination of the aldehyde and the lipophilic allyl group may allow it to disrupt microbial cell membranes or interfere with essential metabolic processes.

Cytotoxic Potential

Several benzaldehyde derivatives have been investigated for their anticancer activity.[2][13][14][15] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[15] The aldehyde functionality can potentially react with biological nucleophiles like proteins and nucleic acids, leading to cellular stress and triggering apoptotic pathways in rapidly dividing cancer cells.

Experimental Validation Framework

To systematically test the hypotheses outlined above, a tiered screening approach is recommended. The following protocols are designed to be robust, reproducible, and include self-validating controls.

General Experimental Workflow

Caption: A tiered workflow for evaluating biological activity.

In Vitro Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential.

-

Methodology:

-

Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM working solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add 50 µL of various concentrations of the test compound (e.g., 1-100 µg/mL) to 150 µL of the DPPH solution.

-

Controls:

-

Negative Control: 50 µL of methanol + 150 µL of DPPH solution.

-

Positive Control: Ascorbic acid or Trolox at the same concentrations as the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Calculate the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

-

In Vitro Anti-inflammatory Assays

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce NO via the enzyme inducible nitric oxide synthase (iNOS). This assay measures the ability of the test compound to inhibit this process. NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[16]

-

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. (Determine non-toxic concentrations beforehand with an MTT assay).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Controls:

-

Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

-

Negative Control: Cells treated with vehicle + LPS.

-

Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) + LPS.

-

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]

-

Incubation & Measurement: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm.[16]

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production relative to the LPS-only control.

-

In Vitro Antimicrobial Susceptibility Testing

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18]

-

Methodology:

-

Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[19]

-

Controls:

-

Sterility Control: Broth medium only (no compound, no bacteria).

-

Growth Control: Broth medium + bacteria (no compound).

-

Positive Control: A known antibiotic (e.g., ampicillin, ciprofloxacin).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[20]

-

In Vitro Cytotoxicity Screening

-

Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[21]

-

Methodology:

-

Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and allow them to attach.

-

Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, or 72 hours.

-

Controls:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm.

-

Calculation:

-

% Cell Viability = (Abs_sample / Abs_control) * 100

-

Determine the IC₅₀ value (concentration that reduces cell viability by 50%).

-

-

Data Interpretation & Comparative Analysis

The primary output from these assays will be IC₅₀ (for antioxidant, anti-inflammatory, and cytotoxicity) and MIC (for antimicrobial) values. A lower value indicates higher potency.

Table 5.1: Comparative Activity of Benzaldehyde Derivatives (Literature Data)

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Vanillin | DPPH Scavenging | 0.81 | [1] |

| Safrole Oil | DPPH Scavenging | 50.28 | [5] |

| 2-Hydroxy-4-methoxybenzaldehyde | Antimicrobial (MIC) | 80 - 300 | [11] |

| Benzyloxybenzaldehyde derivatives | Cytotoxicity (HL-60) | 1 - 10 µM | [15] |

| This compound | All | To Be Determined | N/A |

This table provides a benchmark against which the experimental results for this compound can be compared.

Proposed Signaling Pathway Interactions

Should the compound show significant anti-inflammatory activity, further investigation into its mechanism is warranted. A primary target for investigation would be the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB pathway.

This pathway illustrates how an external stimulus like LPS activates a cascade leading to the transcription of pro-inflammatory genes. A potential mechanism for this compound would be the inhibition of a key kinase in this pathway, such as the IKK complex, thereby preventing NF-κB activation. This can be verified experimentally using techniques like Western blotting to probe for the phosphorylation status of key pathway proteins.

Conclusion and Future Directions

This compound presents a compelling profile for pharmacological investigation due to its structural similarity to known bioactive molecules. The combination of the benzaldehyde core with methoxy and allyl substitutions provides a strong rationale for predicting antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The experimental framework provided in this guide offers a clear, multi-tiered approach to systematically validate these predictions.

Positive results from this initial in vitro screening would justify progression to more complex studies, including:

-

Lead Optimization: Synthesizing analogues to improve potency and selectivity.

-

Advanced Mechanistic Studies: Elucidating specific molecular targets.

-

In Vivo Efficacy: Testing the compound in relevant animal models of disease.

This structured approach ensures that the potential of this compound is evaluated efficiently and rigorously, paving the way for its potential development as a novel therapeutic agent.

References

-

Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(3), 195–202. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Islam, T., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC Complementary Medicine and Therapies, 21(1), 161. Retrieved from [Link]

-

Stoddart, L. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-7. Retrieved from [Link]

-

An, R., & Zhang, M. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(5), 329. Retrieved from [Link]

-

Qader, M. M. (2016). NO scavanging assay protocol? ResearchGate. Retrieved from [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

-

Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21–23. Retrieved from [Link]

-

Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. Retrieved from [Link]

-

Balaji, P., & Chempakam, B. (2010). Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). Journal of Pharmacy Research. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

Lee, S. Y., et al. (2018). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. Cardiovascular Drugs and Therapy, 32(6), 647–657. Retrieved from [Link]

-

Choi, H. S., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 28(13), 5122. Retrieved from [Link]

-

Lin, C. H., et al. (2007). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 15(21), 6796–6802. Retrieved from [Link]

-

Park, E. H., et al. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Biomolecules & Therapeutics, 16(3), 231–236. Retrieved from [Link]

-

Patel, K., & Singh, R. B. (2012). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 28(2), 753-759. Retrieved from [Link]

-

Wang, G. W., et al. (2008). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 13(11), 2798–2809. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biomolther.org [biomolther.org]

- 10. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 13. library.dmed.org.ua [library.dmed.org.ua]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. protocols.io [protocols.io]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. mdpi.com [mdpi.com]

The Alkenyl Benzaldehyde Scaffold: A Comprehensive Technical Guide to the Synthesis of 3-Allyl-4-Methoxybenzaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a detailed resource for the synthesis of 3-allyl-4-methoxybenzaldehyde and its derivatives. These compounds are of burgeoning interest in medicinal chemistry and materials science due to their versatile functionalities. This document, crafted from the perspective of a Senior Application Scientist, provides not only step-by-step protocols but also delves into the mechanistic rationale behind the synthetic strategies, ensuring a thorough understanding for researchers and professionals in drug development.

Introduction: The Strategic Importance of the this compound Core

The this compound scaffold is a privileged structure in organic synthesis, offering a trifecta of reactive sites: the aldehyde, the allyl group, and the electron-rich aromatic ring. The aldehyde functionality is a versatile handle for a myriad of chemical transformations, including but not limited to, oxidation, reduction, olefination, and Schiff base formation. The allyl group provides a locus for further functionalization through reactions such as oxidation, isomerization, or metathesis. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. This unique combination of functional groups makes these derivatives promising candidates for the development of novel therapeutics, with reported antioxidant, anti-inflammatory, and antimicrobial properties.[1][2]

Core Synthetic Strategies: A Tale of Two Bond Formations

The construction of the this compound framework can be approached from two principal retrosynthetic viewpoints: formation of the C-allyl bond on a pre-existing benzaldehyde, or construction of the benzaldehyde on an allyl-substituted aromatic precursor. The selection of the most appropriate strategy is contingent upon the availability of starting materials, desired substitution patterns in the final analogs, and the overall efficiency of the synthetic sequence.

The Claisen Rearrangement Route: A Classic Approach to Ortho-Allylation

One of the most established and reliable methods for the synthesis of ortho-allyl phenols is the Claisen rearrangement, a[3][3]-sigmatropic rearrangement of an allyl aryl ether.[4][5] This thermal or Lewis acid-catalyzed process proceeds through a concerted, intramolecular mechanism, affording high regioselectivity.

Causality Behind Experimental Choices: The choice of a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP), is crucial for achieving the high temperatures (often around 200 °C) required for the thermal Claisen rearrangement.[6] Microwave irradiation can significantly reduce the reaction time from hours to minutes by efficiently and uniformly heating the reaction mixture. The subsequent methylation of the newly formed phenolic hydroxyl group is typically achieved using an electrophilic methylating agent like dimethyl sulfate or methyl iodide in the presence of a weak base like potassium carbonate. The base deprotonates the phenol, and the resulting phenoxide acts as a nucleophile to displace the leaving group on the methylating agent.

Step 1: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde

-

To a stirred solution of vanillin (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Add allyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-allyloxy-3-methoxybenzaldehyde, which can be purified by column chromatography or used directly in the next step.

Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

-

Dissolve the crude 4-allyloxy-3-methoxybenzaldehyde (1 equivalent) in N-methylpyrrolidone (NMP).

-

Heat the solution to 200 °C using conventional heating or microwave irradiation for 3 hours.[6]

-

Monitor the rearrangement by TLC.

-

After completion, cool the reaction mixture and add water to precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent like dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid.[6] A yield of 92% has been reported for this step under microwave conditions.[6]

Step 3: Methylation to this compound

-

Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in acetone.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Add dimethyl sulfate (1.1 equivalents) dropwise.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

The residue can be purified by distillation under reduced pressure or column chromatography to afford the final product, this compound.

The Suzuki-Miyaura Coupling Route: A Modern Approach to C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a complementary strategy for the synthesis of this compound derivatives.[7][8] This palladium-catalyzed reaction couples an organoboron compound with an organohalide.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for the success of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or pre-catalyst systems are often employed.[9] A base is required to activate the boronic acid for transmetalation.[8] The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base. The aldehyde functionality is generally well-tolerated in Suzuki-Miyaura couplings, making protection unnecessary in many cases.

-

To a reaction vessel, add 3-bromo-4-methoxybenzaldehyde (1 equivalent), allylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Pathways

Caption: Synthetic workflow via the Claisen rearrangement route.

Caption: Direct synthesis via the Suzuki-Miyaura coupling.

Comparative Analysis of Synthetic Routes

| Parameter | Claisen Rearrangement Route | Suzuki-Miyaura Coupling Route |

| Starting Materials | Vanillin, Allyl Bromide, Methylating Agent | 3-Bromo-4-methoxybenzaldehyde, Allylboronic acid ester |

| Number of Steps | Three | One |

| Key Transformation | [3][3]-Sigmatropic Rearrangement | Palladium-Catalyzed Cross-Coupling |

| Regioselectivity | High (ortho to hydroxyl) | High (at the site of the halide) |

| Functional Group Tolerance | Moderate | High |

| Typical Overall Yield | Good to Excellent (can exceed 70%) | Good to Excellent (often >80%) |

| Reaction Conditions | High temperatures for rearrangement | Mild to moderate temperatures |

| Advantages | Utilizes readily available starting materials, well-established. | High functional group tolerance, direct, convergent. |

| Disadvantages | Multi-step, requires high temperatures. | Cost of palladium catalyst and boronic acid esters. |

Biological Relevance: Modulation of the NF-κB Signaling Pathway

Phenolic compounds, including derivatives of this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain polyphenols can inhibit this pathway, thereby reducing the inflammatory response.

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion

The synthesis of this compound derivatives and analogs can be effectively achieved through both classical and modern synthetic methodologies. The Claisen rearrangement offers a robust, multi-step approach from readily available precursors, while the Suzuki-Miyaura coupling provides a more direct and convergent route with high functional group tolerance. The choice of synthetic strategy will be dictated by the specific goals of the research program, including the desired complexity of the target analogs and considerations of cost and efficiency. The potential for these compounds to modulate key biological pathways, such as the NF-κB signaling cascade, underscores their importance as scaffolds for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of new chemical entities based on the versatile this compound core.

References

-

Ogata, M., Hoshi, M., Urano, S., & Endo, T. (2000). Antioxidant activity of eugenol and related monomeric and dimeric compounds. Chemical & Pharmaceutical Bulletin, 48(10), 1467-1469. [Link]

- Atsumi, T., Fujisawa, S., & Tonosaki, K. (2005). A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions. Toxicology in Vitro, 19(8), 1027-1033.

-

Romier, B., Van De Walle, J., During, A., Larondelle, Y., & Schneider, Y. J. (2009). Modulation of signalling nuclear factor-κB activation pathway by polyphenols in human intestinal Caco-2 cells. British Journal of Nutrition, 101(8), 1135-1146. [Link]

-

Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. [Link]

-

Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2002). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. Toxicology, 177(1), 39-54. [Link]

- Romier, B., Schneider, Y. J., Larondelle, Y., & During, A. (2009). Dietary polyphenols in the prevention of inflammatory diseases. Drug News & Perspectives, 22(10), 637-649.

- Khan, N., & Mukhtar, H. (2018). Tea polyphenols in promotion of human health. Nutrients, 11(1), 39.

- Ogata, M., Hoshi, M., Shimotohno, K., Urano, S., & Endō, T. (1997). Antioxidant activity of Magnolol, honokiol, and related phenolic compounds. Journal of the American Oil Chemists' Society, 74(5), 557-562.

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

-

Wikipedia. (2023, December 28). Claisen rearrangement. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 27863–27869. [Link]

Sources

- 1. The Role of Dietary Phenolic Compounds in Epigenetic Modulation Involved in Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. POLYPHENOLS AND NF-κB SIGNALING PATHWAY IN CANCER CELLS AND ACTIVATED MACROPHAGES − Rakyat Biologi [andre4088.blogspot.com]

- 4. scielo.br [scielo.br]

- 5. Modulation of signalling nuclear factor-κB activation pathway by polyphenols in human intestinal Caco-2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Claisen Rearrangement in the Synthesis of Substituted Allyl Benzaldehydes

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Claisen rearrangement, a cornerstone of modern synthetic organic chemistry, focusing on its mechanistic principles and application in the synthesis of 3-Allyl-4-methoxybenzaldehyde and its key precursors. We will dissect the underlying theory of the[1][1]-sigmatropic shift and translate it into a practical, field-proven experimental workflow.

Introduction: The Power of Pericyclic Reactions

The Claisen rearrangement, first reported by Rainer Ludwig Claisen in 1912, is a powerful and reliable carbon-carbon bond-forming reaction.[2][3] It is classified as a[1][1]-sigmatropic rearrangement, which is a type of pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[4][5] The reaction involves the thermal isomerization of an allyl vinyl ether or an allyl aryl ether to produce a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[2][6] This transformation is of significant interest in the pharmaceutical industry as it provides a strategic route to complex molecular scaffolds found in natural products and bioactive molecules, including intermediates for phosphodiesterase 4 (PDE4) inhibitors and antimicrobial compounds.[7]

PART 1: The Core Mechanism: A[1][1]-Sigmatropic Journey

The Claisen rearrangement is a concerted, intramolecular process governed by the principles of orbital symmetry.[2][4] The designation "[1][1]" indicates that the sigma bond being broken is situated between atoms designated as '1' in two adjacent three-atom fragments, and the new sigma bond forms between the atoms designated as '3' in each fragment.[3][8]

Key Mechanistic Features:

-

Concerted Pathway: Bond breaking (the C-O sigma bond in aryl ethers) and bond formation (the C-C sigma bond at the ortho position) occur simultaneously in a single step, without the formation of a discrete intermediate.[2][9]

-

Cyclic Transition State: The reaction proceeds through a highly ordered, six-membered cyclic transition state. This transition state preferentially adopts a chair-like conformation to minimize steric hindrance, which is crucial for the high stereoselectivity often observed in these reactions.[10][11][12]

-

Thermal Activation: The reaction is typically initiated by heat, often requiring temperatures between 180–250 °C for aromatic variants, and is considered a thermally allowed suprafacial process according to Woodward-Hoffmann rules.[10][13]

-

Aromatic Rearomatization: In the case of allyl aryl ethers, the initial rearrangement disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate. This intermediate rapidly undergoes a keto-enol tautomerization to restore the energetically favorable aromatic system, yielding the final ortho-allyl phenol product. This tautomerization step makes the aromatic Claisen rearrangement effectively irreversible.[3][4][9]

The following diagram illustrates the flow of six electrons in the cyclic transition state leading to the formation of the new C-C bond and the subsequent tautomerization.

Caption: General mechanism of the aromatic Claisen rearrangement.

PART 2: A Validated Synthetic Workflow

The synthesis of substituted benzaldehydes like this compound is logically approached via a two-step sequence starting from a readily available phenol. The most common and direct application of the Claisen rearrangement in this context begins with vanillin (4-hydroxy-3-methoxybenzaldehyde) to produce its ortho-allyl isomer, a key synthetic intermediate.

Sources

- 1. idc-online.com [idc-online.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Claisen Rearrangement [organic-chemistry.org]

- 12. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]

- 13. Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzaldehydes

Introduction

Substituted benzaldehydes are a cornerstone class of aromatic compounds, pivotal in fields ranging from medicinal chemistry and drug development to the synthesis of polymers and agrochemicals.[1][2] The versatility of the benzaldehyde scaffold stems from the reactivity of the aldehyde functional group, which is profoundly influenced by the nature and position of substituents on the aromatic ring.[3][4] Understanding the interplay between a substituent's electronic and steric properties and the resulting physicochemical characteristics of the molecule is paramount for designing novel compounds with tailored activities and for optimizing reaction conditions.

This technical guide provides a comprehensive exploration of the core physicochemical properties of substituted benzaldehydes. We will delve into the fundamental principles governing their reactivity, solubility, and lipophilicity, offering both theoretical grounding and practical, field-proven experimental methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a deeper understanding of structure-property relationships in their work.

Section 1: The Influence of Substituents on Electronic Structure and Reactivity

The reactivity of the carbonyl carbon in benzaldehyde is dictated by its electrophilicity. Substituents on the benzene ring modulate this electrophilicity through a combination of inductive and resonance effects.[4][5]

Electronic Effects: A Quantitative Approach with the Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of the aldehyde group.[6][7] It establishes a linear free-energy relationship described as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for a reaction of a substituted benzaldehyde.

-

k₀ or K₀ is the constant for the unsubstituted benzaldehyde.

-

σ (sigma) is the substituent constant , which quantifies the electronic effect (inductive and resonance) of a particular substituent.[7][8]

-

Positive σ values indicate electron-withdrawing groups (EWGs) that stabilize negative charge and increase the electrophilicity of the carbonyl carbon.

-

Negative σ values indicate electron-donating groups (EDGs) that destabilize negative charge and decrease the electrophilicity of the carbonyl carbon.[8]

-

-

ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to substituent effects.[6][8] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

The following diagram illustrates the interplay of inductive and resonance effects of common substituents:

Caption: Electronic effects of substituents on the benzaldehyde core.

Table 1: Hammett Substituent Constants (σ) for Common Substituents in Para and Meta Positions

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong EDG |

| -OH | +0.12 | -0.37 | Strong EDG (para), Weak EWG (meta) |

| -OCH₃ | +0.12 | -0.27 | EDG |

| -CH₃ | -0.07 | -0.17 | Weak EDG |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | EWG |

| -Br | +0.39 | +0.23 | EWG |

| -CN | +0.56 | +0.66 | Strong EWG |

| -NO₂ | +0.71 | +0.78 | Very Strong EWG |

Data compiled from various sources.[6]

Impact on Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is a hallmark reaction of aldehydes.[9] The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon.

-

Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -CN enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to an increased reaction rate.

-

Electron-Donating Groups (EDGs) : Substituents like -OCH₃ or -NH₂ diminish the electrophilicity of the carbonyl carbon through resonance, thus slowing down the rate of nucleophilic addition.[5][10] Unsubstituted benzaldehyde itself is generally less reactive than aliphatic aldehydes because the benzene ring acts as an electron-donating group through resonance.[10][11]

The following diagram depicts the general mechanism of nucleophilic addition to a substituted benzaldehyde:

Caption: Experimental workflow for LogP determination via the shake-flask method.

Conclusion

The physicochemical properties of substituted benzaldehydes are a direct consequence of the electronic and steric nature of the substituents on the aromatic ring. A thorough understanding of these structure-property relationships, quantified by parameters like Hammett constants and LogP values, is essential for the rational design of molecules in drug discovery, materials science, and synthetic chemistry. The experimental protocols provided herein offer a self-validating framework for the accurate characterization of these vital compounds.

References

- Vertex AI Search. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Chemistry Stack Exchange. [Link not available]

-

LibreTexts. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. [Link]

-

YouTube. (2021). Lec 03: Derivation of Hammett Equation, Substituents Constant & Reaction Constant. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Brainly.com. (2018). [FREE] Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. [Link]

-

Scribd. Understanding the Hammett Equation. [Link]

-

YouTube. (2023). Would you expect benzaldehyde to be more or less reactive in nucleophilic addition than propanal?[Link]

-

Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?[Link]

-

YouTube. (2024). Hammett Equation. [Link]

-

Wikipedia. Hammett equation. [Link]

-

PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]

-

PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]

-

Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?[Link]

-

JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

-

Semantic Scholar. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

-

Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]

-

PubMed. (2007). 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. [Link]

-

Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

-

MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Wisdomlib. (2025). Benzaldehyde derivatives: Significance and symbolism. [Link]

-

AIP Publishing. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Agilent. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

ACS Publications. Electronic effects in the reaction of propionaldehyde oxide with substituted benzaldehydes. [Link]

-

Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. [Link]

-

Wikipedia. Benzaldehyde. [Link]

-

ResearchGate. (2016). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. [Link]

-

MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]

-

PubMed Central (PMC). (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

-

ResearchGate. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

ResearchGate. (2018). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

Royal Society of Chemistry. (1975). Lewis acid properties of benzaldehydes and substituent effects. [Link]

-

Semantic Scholar. (1964). The solubility of benzaldehyde in water. [Link]

-

LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Indian Academy of Sciences. (1995). Overtone spectroscopy of some benzaldehyde derivatives. [Link]

-

Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. [Link]

-

ResearchGate. (2006). QSARs for the skin sensitization potential of aldehydes and related compounds. [Link]

-

ResearchGate. (2014). Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]

-

ResearchGate. (2011). QSAR modeling of aquatic toxicity of aromatic aldehydes using artificial neural network (ANN) and multiple linear regression (MLR). [Link]

-